Kaempferitrin
Description
Kaempferitrin (kaempferol-3,7-O-α-dirhamnoside) is a flavonoid glycoside with the molecular formula C₂₇H₃₀O₁₄ . It is predominantly found in plants such as Crotalaria juncea, Bauhinia forficata, and Hibiscus cannabinus (kenaf), where it accumulates in leaves at concentrations up to 23.05 μg/mg dry weight (DW) . Notably, it improves insulin sensitivity by activating insulin transduction pathways and enhancing adiponectin secretion, making it relevant for diabetes management and COVID-19 research due to comorbidities like hyperglycemia .
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m1/s1 |
InChI Key |
PUPKKEQDLNREIM-SLVXTXDOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Synonyms |
3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one kaempferitrin kaempferol 3,7-dirhamnoside lespedin lespenefril lespenephril |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferitrin typically involves the glycosylation of kaempferol with glucose. The reaction is carried out under acidic conditions using a suitable catalyst to facilitate the glycosidic bond formation. The process involves multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, such as microbial fermentation, to produce it in large quantities. Enzymatic glycosylation using specific glycosyltransferases is another approach, which offers high specificity and yield.
Chemical Reactions Analysis
Degradation and Metabolite Formation
Under physiological conditions, kaempferitrin undergoes enzymatic and non-enzymatic degradation:
-
C-Ring Fission : Cleavage of the flavonoid C-ring produces phenolic metabolites such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .
-
Microbial Metabolism : Gut microbiota hydrolyze glycosidic bonds, releasing kaempferol aglycone, which is further metabolized into smaller phenolic acids .
Enzyme Inhibition Kinetics
This compound modulates cytochrome P450 (CYP) enzyme activity through competitive/noncompetitive inhibition (Table 1) :
| CYP Isoform | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Clinical Relevance |
|---|---|---|---|---|
| CYP1A2 | Competitive | 20.56 | 10.24 | Alters phenacetin metabolism |
| CYP3A4 | Noncompetitive | 13.87 | 7.11 | Affects testosterone 6β-hydroxylation |
| CYP2C9 | Competitive | 14.62 | 7.58 | Inhibits diclofenac 4′-hydroxylation |
Time-dependent inhibition of CYP3A4 (Kₐᵢₙₐcₜ = 0.036 min⁻¹μM⁻¹) suggests irreversible binding to the enzyme’s active site .
Structural Interactions in Chromatography
This compound’s polarity and glycosylation pattern influence its HPLC elution:
Scientific Research Applications
Antitumor Effects
Kaempferitrin has been extensively studied for its antitumor properties. Research indicates that it can significantly inhibit tumor growth and induce apoptosis in cancer cells.
- Mechanism of Action : this compound induces necrosis and apoptosis in tumor cells, enhances the activity of immune cells (such as splenic B lymphocytes), and reduces oxidative stress markers like malonaldehyde .
- Case Study : In a study involving mice with human liver cancer xenografts, this compound treatment resulted in a 75.66% reduction in tumor volume and a 62.18% decrease in the number of tumor cells compared to control groups .
Hepatoprotective Properties
This compound exhibits hepatoprotective effects, making it a candidate for liver health improvement.
- Biochemical Analysis : Studies have shown that this compound reduces serum levels of liver enzymes (AST, ALT) and bilirubin, indicating protection against liver damage .
- Protective Mechanism : It alleviates oxidative stress and inflammation within liver tissues, contributing to its protective role against hepatotoxicity .
Antidiabetic Potential
This compound has demonstrated insulin-mimetic properties, suggesting its potential use in diabetes management.
- Mechanism : It enhances glucose uptake by modulating glucose transporter activity, which may help in controlling blood sugar levels .
- Research Findings : Experimental studies indicate that this compound can lower blood glucose levels and improve insulin sensitivity in diabetic models .
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound against neurodegenerative diseases.
- Cell Studies : In vitro studies show that this compound protects glomerular mesangial cells from advanced glycation end products (AGEs), which are known to contribute to diabetic complications and neurodegeneration .
- Inflammation Reduction : It also appears to modulate inflammatory responses in neural tissues, potentially benefiting conditions like Alzheimer's disease .
Anticonvulsant Activity
This compound has been investigated for its anticonvulsant properties, providing insights into its potential use for seizure disorders.
- Behavioral Models : Animal studies have shown that this compound can reduce seizure frequency and severity in various models of epilepsy .
- Mechanistic Insights : Its anticonvulsant effects may be linked to the modulation of neurotransmitter systems involved in seizure activity .
Antioxidant Activity
The compound exhibits strong antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases.
- Radical Scavenging : this compound effectively scavenges free radicals such as DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent .
- Clinical Relevance : The antioxidant properties contribute to its protective effects against chronic diseases characterized by oxidative stress .
In Silico Studies
Recent advancements include computational studies exploring the binding interactions of this compound with various proteins involved in cancer and inflammation.
- Docking Studies : this compound has shown promising binding affinities with apoptotic and inflammatory proteins such as TNF-alpha and caspase-3, suggesting its role as an effective inhibitor of colon cancer pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Kaempferitrin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Kaempferitrin’s bioactivity is influenced by its glycosylation pattern (two rhamnose units at positions 3 and 7). Below is a comparative analysis with structurally related flavonoids:
Structural Features
| Compound | Structure | Key Functional Groups |
|---|---|---|
| This compound | Kaempferol-3,7-O-dirhamnoside | Two rhamnosyl moieties |
| Afzelin | Kaempferol-3-O-rhamnoside | Single rhamnosyl group (C3) |
| α-Rhamnoisorobin | Kaempferol-7-O-rhamnoside | Single rhamnosyl group (C7) |
| Kaempferol | Aglycone (no glycosylation) | Free hydroxyl groups at C3/7 |
| Quercetin-3,7-di-O-rhamnoside | Quercetin backbone with two rhamnoses | Similar glycosylation to this compound |
Antidiabetic Effects
- This compound : Stimulates glucose uptake in skeletal muscle via insulin-mimetic pathways and enhances glycolysis enzymes (e.g., phosphofructokinase). However, it inhibits insulin-stimulated GLUT4 translocation in adipocytes, suggesting cell-type-specific effects .
- Kaempferol (aglycone): Lacks hypoglycemic activity unless metabolized from glycosides.
- Quercetin glycosides : Variable effects; some derivatives improve glucose metabolism but are less potent than this compound in antidiabetic models .
Anti-Inflammatory and Depigmenting Activity
- Kaempferol : Potent tyrosinase inhibitor (IC₅₀ = 15.4 μM) and anti-inflammatory agent but cytotoxic at high doses .
- Afzelin: No tyrosinase inhibition; weak anti-inflammatory effects compared to kaempferol .
Anticancer Potential
- This compound : High binding affinity to colon cancer targets (e.g., PARP, Chk1) in molecular docking studies, outperforming 5-fluorouracil in silico .
Immunomodulation
Quantitative Variability in Natural Sources
Key Insight : Kenaf is the most viable source for this compound extraction, while Bauhinia forficata exhibits significant geographical and seasonal variability, limiting its reliability .
Metabolic and Bioavailability Considerations
- Deglycosylation: this compound is hydrolyzed in the gut to kaempferol-7-O-rhamnoside (KR) and kaempferol (KO), which exhibit higher PD-1/PD-L1 inhibitory activity (KO IC₅₀ = 7.8 μM) .
- Stability : Glycosylation enhances solubility but reduces membrane permeability compared to aglycones like kaempferol.
Biological Activity
Kaempferitrin, a glycoside of kaempferol, is a flavonoid compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Sources
This compound is chemically identified as kaempferol 3,7-dirhamnoside. It is predominantly found in various plants, particularly in the leaves of Bauhinia species and other medicinal herbs. Its structure contributes to its biological activities, which include antioxidant, anti-inflammatory, and insulin-mimetic effects.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it enhances superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) levels and reactive oxygen species (ROS) production in cells exposed to oxidative stress. For instance, a study demonstrated that this compound treatment improved cell viability and reduced ROS levels in glomerular mesangial cells subjected to advanced glycation end products (AGEs) .
2. Anti-Diabetic Effects
This compound has been shown to possess insulin-mimetic properties, making it a candidate for managing diabetes. In diabetic animal models, administration of this compound significantly lowered plasma glucose levels and improved insulin sensitivity by modulating key metabolic pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) .
| Study | Model | Findings |
|---|---|---|
| Diabetic rats | Reduced blood sugar levels and improved lipid profiles | |
| HepG2 cells | Enhanced glucose uptake via insulin signaling pathways | |
| Various models | Insulin-mimetic effects observed |
3. Anti-Inflammatory Properties
This compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating apoptotic pathways. It has been shown to reduce the expression of pro-apoptotic proteins in AGE-treated cells . This anti-inflammatory activity may contribute to its therapeutic potential in chronic inflammatory conditions.
4. Antimicrobial Activity
Research indicates that this compound has antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits DNA gyrase in bacteria such as Escherichia coli, showcasing its potential as an antibacterial agent .
The biological activities of this compound are mediated through several mechanisms:
- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in glucose metabolism and inflammation.
- Regulation of Gene Expression : It alters the expression of genes related to lipid metabolism and inflammation, as evidenced by differential protein expression studies in treated HepG2 cells .
- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, this compound mitigates oxidative damage in cells.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Diabetes Management : A study involving diabetic Wistar rats demonstrated that oral administration of this compound resulted in significant improvements in glycemic control and insulin sensitivity .
- Liver Protection : In liver cancer cell lines, this compound treatment led to changes in exosomal protein profiles, suggesting a role in liver health management .
Q & A
Q. What experimental models are recommended to assess kaempferitrin’s cytotoxic effects in cancer cells?
Methodological Answer: Use in vitro cytotoxicity assays like MTT or CCK-8 to measure cell viability. For example, this compound showed IC50 values of 45 μM in HeLa cells and 65 μM in MDA-MB-231 cells, with minimal toxicity in non-tumorigenic cells . Validate apoptosis via flow cytometry (Annexin V/PI staining) and TUNEL assays, and confirm mechanisms using Western blot for caspase-3, Bcl-2, and p21 .
Q. How can researchers evaluate this compound’s insulin-mimetic effects in diabetic models?
Methodological Answer: In diabetic rat models, measure acute blood glucose reduction post-administration. For glucose uptake, use <sup>14</sup>C-glucose uptake assays in skeletal muscle (e.g., rat soleus muscle) and compare efficacy to insulin. Assess downstream pathways via PI3K/Akt phosphorylation and GLUT4 translocation using Western blot .
Q. What are standard protocols for isolating this compound from plant sources?
Methodological Answer: Extract this compound from Bauhinia forficata or Crotalaria juncea using ethanol/water solvents. Purify via reversed-phase chromatography (e.g., HPLC) and confirm structure with NMR and mass spectrometry . Yield and purity should be validated against reference standards.
Advanced Research Questions
Q. How can network pharmacology resolve this compound’s multi-target mechanisms in liver cancer?
Methodological Answer: Use databases (SwissTargetPrediction, GeneCards) to identify targets (e.g., SIRT1, TP53) and construct a protein-protein interaction (PPI) network. Validate hub targets via molecular docking (AutoDock Vina) and dynamics simulations (100 ns). Confirm experimentally using qRT-PCR and Western blot for apoptosis-related markers (e.g., Caspase-3, Bcl-2) .
Q. How to address contradictory data on this compound’s immunostimulatory vs. cytotoxic effects?
Methodological Answer: Context-dependent effects arise from concentration and cell type. At 25 μM, this compound enhances splenocyte proliferation by 17% but induces apoptosis at 45 μM in HeLa cells . Design dose-response curves (1–50 μM) across immune (e.g., murine macrophages) and cancer cell lines, and assess ROS generation and mitochondrial membrane potential (Δψm) to differentiate mechanisms .
Q. What strategies optimize this compound’s bioavailability for in vivo antitumor studies?
Methodological Answer: Use intraperitoneal administration (e.g., 25 mg/kg daily in nude mice) to bypass poor oral absorption. Monitor tumor volume and weight over 28–32 days. Enhance delivery via nanoparticle functionalization (e.g., silver NPs) and measure pharmacokinetics (Cmax, T1/2) .
Data Analysis & Experimental Design
Q. How to validate this compound’s interaction with inflammatory targets like COX-2 and TNF-α?
Methodological Answer: Perform molecular docking (binding energy ≤ -8.0 kcal/mol) to identify key residues (e.g., hydrogen bonds with COX-2). Validate via ELISA for TNF-α suppression in RAW 264.7 macrophages and Western blot for COX-2 expression .
Q. What statistical approaches are critical for dose-response studies?
Methodological Answer: Use one-way ANOVA with Tukey’s post hoc test for grouped data (e.g., tumor volumes across treatment groups). Report mean ± SD (n=3) and significance thresholds (p < 0.05). For RNA-seq data (e.g., transcriptome analysis in Hibiscus cannabinus), apply FDR correction and GO/KEGG enrichment .
Mechanistic Insights
Q. How does this compound modulate the Wnt/β-catenin pathway in epithelial-mesenchymal transition (EMT)?
Methodological Answer: In CSCC models, quantify E-cadherin (upregulated) and vimentin (downregulated) via qRT-PCR. Assess β-catenin and p-GSK-3β levels using Western blot. Confirm pathway inhibition via Transwell migration assays and scratch wound healing .
Q. What evidence supports this compound’s role in mitochondrial apoptosis?
Methodological Answer: Measure Δψm collapse with rhodamine 123 staining and cytochrome c release via ELISA. Activate intrinsic pathways via Bax/Bcl-2 ratio shifts and caspase-9/3 cleavage. In diabetic nephropathy models, correlate with SOD/MDA levels to confirm oxidative stress mitigation .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
